molecular formula C18H16N4O2 B2849485 (E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline CAS No. 364361-66-0

(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline

Cat. No.: B2849485
CAS No.: 364361-66-0
M. Wt: 320.352
InChI Key: VTAYQAIYCKJFRI-YBFXNURJSA-N
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Description

(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a hydrazinyl group and a nitrobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline typically involves a multi-step reaction sequence. One common method includes the condensation of 3,7-dimethylquinoline-2-carbaldehyde with 4-nitrobenzylidenehydrazine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Azide derivatives.

    Substitution: Nitro or halogen-substituted quinoline derivatives.

Scientific Research Applications

(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-benzylidene-1-phenylhydrazinyl)pyridine
  • (E)-N,N-dimethyl-4-(2-phenyl-2-(pyridin-2-yl)hydrazono)methyl)aniline
  • (E)-2-(2-(4-chlorobenzylidene)-1-phenylhydrazinyl)pyridine

Uniqueness

(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both the nitrobenzylidene and hydrazinyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3,7-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-3-6-15-10-13(2)18(20-17(15)9-12)21-19-11-14-4-7-16(8-5-14)22(23)24/h3-11H,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAYQAIYCKJFRI-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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